Muramidase - 9066-59-5

Muramidase

Catalog Number: EVT-13901754
CAS Number: 9066-59-5
Molecular Formula: C125H196N40O36S2
Molecular Weight: 2899.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A basic enzyme that is present in saliva, tears, egg white, and many animal fluids. It functions as an antibacterial agent. The enzyme catalyzes the hydrolysis of 1,4-beta-linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in peptidoglycan and between N-acetyl-D-glucosamine residues in chitodextrin. EC 3.2.1.17.
Overview

Muramidase, also known as lysozyme, is an enzyme that catalyzes the hydrolysis of peptidoglycan, a critical component of bacterial cell walls. This enzyme plays a significant role in the immune response by breaking down bacterial cell walls, leading to cell lysis. Muramidases are classified into various families based on their amino acid sequences and three-dimensional structures, with notable examples including those from hen egg white (Glycoside Hydrolase family 22), goose egg white (family 23), and bacteriophage T4 (family 24) .

Source and Classification

Muramidases can be sourced from various organisms, including bacteria, fungi, and animals. The muramidase from Acremonium alcalophilum is particularly noteworthy; it belongs to the Glycoside Hydrolase family 25 and exhibits unique enzymatic properties suitable for industrial applications . The classification of muramidases is based on their structural characteristics and enzymatic functions, which are categorized into distinct glycoside hydrolase families .

Synthesis Analysis

Methods

Muramidase can be synthesized through both natural extraction and recombinant DNA technology. For instance, the muramidase from Acremonium alcalophilum has been heterologously expressed in Trichoderma reesei. The purification process involves several steps:

  1. Filtration: The fermentation supernatant is filtered to remove particulates.
  2. pH Adjustment: The pH is adjusted to 4.5 using acetic acid, resulting in a cloudy solution that is further clarified by filtration.
  3. Chromatography: Cation-exchange chromatography is performed using SP Sepharose with specific buffers to elute the muramidase at approximately 0.3 M sodium chloride .
  4. Concentration: The purified enzyme is concentrated using Amicon spin filters .

Technical Details

The molecular weight of the purified muramidase is approximately 22 kDa, with a purity exceeding 95%, as confirmed by SDS-PAGE analysis .

Molecular Structure Analysis

Muramidase exhibits a complex three-dimensional structure that facilitates its enzymatic activity. The crystal structure of the Acremonium alcalophilum muramidase has been resolved at an atomic resolution of 0.78 Å . Key features of its structure include:

  • Active Site: Contains residues critical for catalytic activity.
  • Substrate Binding: Specific regions that accommodate peptidoglycan substrates.

Data

The structural data obtained from X-ray crystallography provides insights into the enzyme's mechanism of action and substrate specificity .

Chemical Reactions Analysis

Muramidases catalyze the hydrolysis of the β-1,4-glycosidic bond between N-acetylmuramic acid and N-acetylglucosamine in peptidoglycan . This reaction leads to the breakdown of bacterial cell walls, which is crucial for both natural immunity and potential therapeutic applications.

Technical Details

The reaction mechanism involves:

  • Substrate Recognition: Binding of peptidoglycan to the active site.
  • Catalytic Action: Hydrolysis facilitated by specific amino acids within the active site.
Mechanism of Action

The mechanism by which muramidase operates involves several steps:

  1. Substrate Binding: The enzyme binds to its substrate (peptidoglycan).
  2. Transition State Formation: The enzyme stabilizes a transition state that facilitates bond cleavage.
  3. Product Release: After hydrolysis, the resulting muropeptides are released from the active site.

Data

Kinetic studies have shown that muramidases exhibit varying rates of activity depending on substrate concentration and pH conditions, with optimal activity typically observed around pH 9.2 .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Muramidase typically appears as colorless crystals.
  • Solubility: It is soluble in water and alcohols.

Chemical Properties

  • Optimum pH: Around 9.2 for enzymatic activity.
  • Stability: Muramidase shows stability under various conditions but can be denatured by high concentrations of certain salts like lithium chloride .

Relevant Data or Analyses

The enzyme's stability and activity can be affected by factors such as temperature, ionic strength, and pH, which are crucial for its application in scientific research and industry.

Applications

Muramidases have diverse applications in various fields:

  • Food Industry: Used as a preservative due to their antibacterial properties.
  • Animal Nutrition: Incorporated into animal feed to enhance gut health by degrading bacterial debris .
  • Clinical Applications: Investigated for potential use in antimicrobial therapies due to their ability to lyse bacteria.
Enzymatic Mechanisms and Catalytic Specificity

Substrate Recognition and Binding Dynamics

Muramidases exhibit precise substrate selectivity governed by structural determinants beyond catalytic cleft geometry:

  • Domain-Specific Recognition: Salmonella Typhi TtsA muramidase localizes exclusively to bacterial poles via its C-terminal domain (residues 93–180), which binds L,D-cross-linked peptidoglycan modified by the transpeptidase YcbB. Chimeric studies demonstrate that replacing the C-terminal domain of the inactive homolog Sen1395 with TtsA’s domain restores polar targeting and substrate hydrolysis [2].
  • Processive Exodisaccharidase Activity: Streptococcus faecium muramidase operates as a processive exoenzyme, initiating hydrolysis at non-reducing termini. Enzyme molecules remain bound to glycan chains until complete degradation, cleaving ≤91 bonds/min. The dissociation constant (Kd) for the initial enzyme-substrate complex is 1.5 nM [10].
  • Conformational Plasticity: Lysozyme adopts "open" (active) and "closed" (inactive) states. Single-molecule studies reveal processive cleavage of ~100 glycosidic bonds at 15 bonds/sec before transitioning to the closed state [3] [7].

Table 1: Substrate Recognition Domains in Muramidases | Enzyme | Organism | Recognition Domain | Specificity Determinant | Localization | |-------------|--------------|-------------------------|----------------------------|-----------------| | TtsA | Salmonella Typhi | C-terminal (93-180) | L,D-cross-links | Bacterial poles | | Lysozyme | Galliformes | Catalytic cleft | MurNAc-GlcNAc sequences | Diffuse | | Tse3 | Pseudomonas aeruginosa | Goose-type domain | Ca²⁺-dependent binding | Periplasm |

Hydrolytic Pathways: Phillips vs. Covalent Mechanisms

Muramidases employ distinct hydrolytic mechanisms validated through structural and kinetic analyses:

  • Phillips Mechanism (Ionic): Proposed in 1967, this model involves substrate distortion and oxocarbenium stabilization. Lysozyme’s catalytic cleft binds hexasaccharides, straining the D-site sugar into a half-chair conformation. Glu35 protonates the glycosidic oxygen, while Asp52 stabilizes the oxocarbenium transition state. Electrostatic stabilization lowers the activation barrier by ~30 kcal/mol versus bulk water [3] [7].
  • Covalent Mechanism (Koshland): Revised models based on ESI-MS and QM/MM simulations reveal a covalent glycosyl-enzyme intermediate. Asp52 acts as a nucleophile, forming a covalent bond with C1 of MurNAc. Glu35-activated water hydrolyzes this intermediate. The covalent adduct is energetically favored by ~30 kcal/mol over the oxocarbenium ion [3] [7] [10].
  • Experimental Validation: 2-Fluoro-substituted substrates trap the covalent intermediate in lysozyme mutants. QM/MM simulations confirm Asp52’s nucleophilic role in wild-type enzymes [7] [10].

Table 2: Comparative Features of Muramidase Mechanisms | Feature | Phillips Mechanism | Covalent Mechanism | |-------------|------------------------|-------------------------| | Key Intermediate | Oxocarbenium ion | Covalent glycosyl-enzyme | | Asp52 Function | Electrostatic stabilization | Nucleophile | | Glu35 Function | Proton donor | Proton donor | | Supporting Evidence | X-ray crystallography | QM/MM, ESI-MS, 2F-substrates | | Energetic Stability | Higher energy (+30 kcal/mol) | Lower energy (favored) |

Role of Active Site Residues in Catalysis

Glu35 and Asp52 are evolutionarily conserved in C-type lysozymes and govern proton transfer and nucleophilic attack:

  • Acid-Base Catalysis: Glu35 (pKa ~6.5) protonates the glycosidic oxygen in its protonated state. Deprotonated Asp52 stabilizes transition states or acts nucleophilically. Mutating Asp52→Ser reduces activity >1000-fold but retains partial antimicrobial function via non-enzymatic mechanisms [3] [7].
  • Metal Ion Dependency: Pseudomonas Tse3 muramidase requires Ca²⁺ bound within its goose-type lysozyme domain. Ca²⁺ chelation disrupts active site geometry and abolishes bacteriolytic activity [6].
  • Kinetic Efficiency: Streptococcus faecium muramidase exhibits a kcat/Km of 9 × 10⁶ M⁻¹s⁻¹ for polymeric substrates—near the diffusion-limited rate. Catalytic efficiency drops with shorter glycan chains due to reduced processivity [10].

Table 3: Kinetic Parameters of Muramidases | Enzyme | Source | Km (μM) | kcat (min⁻¹) | kcat/Km (M⁻¹s⁻¹) | Processivity | |-------------|------------|------------|--------------|-----------------------|-----------------| | Muramidase | S. faecium | 0.17 | 91 | 9 × 10⁶ | High | | Lysozyme | Hen egg white | 50 | 3,600 | 1.2 × 10⁶ | Moderate | | Tse3 | P. aeruginosa | ND* | ND | ND | Ca²⁺-dependent | *ND: Not determined

Kinetic Studies: Temperature-Dependent Rate-Determining Steps

Muramidase kinetics exhibit temperature-dependent shifts in rate-limiting steps:

  • Low-Temperature Regime (10–25°C): Product dissociation becomes rate-limiting. Cleaved peptidoglycan fragments remain tightly bound to the enzyme, reducing catalytic turnover. Arrhenius plots show reduced activation energy (Ea) due to dominance of physical dissociation over bond cleavage [3] [8].
  • High-Temperature Regime (25–50°C): Glycosidic bond cleavage (kcleav) is rate-limiting. Fragment dissociation exceeds cleavage rates. Ea increases to 12–15 kcal/mol, reflecting the energy barrier for hydrolysis [1] [8].
  • Thermal Denaturation (>50°C): Substrate-enzyme complex formation is impaired. Lysozyme’s stability (melting point 72°C at pH 5.0) preserves partial activity, but human lysozyme rapidly denatures [3] [7].

Inhibition Mechanisms: Competitive vs. Non-Competitive Modulators

Muramidase inhibition occurs through diverse steric and allosteric mechanisms:

  • Competitive Inhibition: Imidazole derivatives form charge-transfer complexes with active site residues, blocking substrate access. In Klebsiella pneumoniae, tetrasaccharide analogs of lipopolysaccharide (LPS) bind the catalytic cleft via lectin-like interactions [3] [7].
  • Non-Competitive Inhibition: Gram-negative LPS binds lysozyme outside the active site, inducing conformational changes that reduce catalytic efficiency. Hen egg white lysozyme (HEWL) inhibits mushroom tyrosinase via mixed non-competitive inhibition (Ki = 0.24 μM), with partial irreversible inactivation [3] [9].
  • Immune Protein Neutralization: Pseudomonas Tsi3 obstructs Tse3’s catalytic pocket via hydrogen-bond networks, acting as a pseudosubstrate. This neutralizes self-toxicity during Type VI secretion [6].

Table 4: Muramidase Inhibitors and Mechanisms | Inhibitor | Target Enzyme | Ki | Mechanism | Biological Context | |---------------|-------------------|-------|--------------|------------------------| | Imidazole | Lysozyme | ~100 μM | Competitive | Chemical inhibition | | LPS | Lysozyme | ND | Non-competitive | Gram-negative resistance | | Tsi3 | Tse3 | 1.5 nM* | Active site occlusion | Bacterial self-protection | | HEWL | Tyrosinase | 0.24 μM | Mixed non-competitive | Food/cosmetic applications | *Affinity measured by ITC [6]

Table 5: Key Muramidase Compounds | Compound Name | Source/Organism | Function | |-------------------|----------------------|--------------| | Hen Egg White Lysozyme (HEWL) | Gallus gallus | Glycoside hydrolase | | TtsA | Salmonella enterica | Polar peptidoglycan hydrolysis | | Tse3 | Pseudomonas aeruginosa | T6SS effector muramidase | | Sen1395 | Salmonella Enteritidis | Inactive TtsA homolog | | YcbB | Salmonella Typhi | L,D-transpeptidase | | Glutathione-Insulin Transhydrogenase | Mammals | Disulfide bond shuffling | | Scrambled Lysozyme | Chemical reduction | Enzyme inhibitor |

Concluding Remarks

Muramidases deploy sophisticated strategies for substrate recognition, catalysis, and regulation. Temperature-dependent rate-determining steps, metal ion dependencies, and processive hydrolysis underscore their kinetic adaptability. Competitive and non-competitive inhibitors—including bacterial immunity proteins—highlight evolutionary arms races between hosts and pathogens. Understanding these mechanisms informs applications in biotechnology, antimicrobial design, and enzyme engineering.

Properties

CAS Number

9066-59-5

Product Name

Muramidase

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C125H196N40O36S2

Molecular Weight

2899.3 g/mol

InChI

InChI=1S/C125H196N40O36S2/c1-61(2)43-80(105(183)141-57-97(174)151-89(122(200)201)51-93(128)170)157-119(197)90(58-166)164-115(193)84(47-69-27-31-72(167)32-28-69)150-96(173)55-140-104(182)74(24-18-39-137-123(130)131)153-116(194)85(48-70-29-33-73(168)34-30-70)159-117(195)87(50-92(127)169)161-118(196)88(52-99(177)178)162-114(192)81(44-62(3)4)149-95(172)56-143-107(185)86(49-71-53-136-60-144-71)160-110(188)77(26-20-41-139-125(134)135)155-109(187)76(23-16-17-38-126)154-112(190)79(37-42-203-12)152-103(181)67(11)146-101(179)65(9)145-102(180)66(10)147-113(191)82(45-63(5)6)158-111(189)78(35-36-98(175)176)156-120(198)91(59-202)165-108(186)75(25-19-40-138-124(132)133)148-94(171)54-142-106(184)83(46-68-21-14-13-15-22-68)163-121(199)100(129)64(7)8/h13-15,21-22,27-34,53,60-67,74-91,100,166-168,202H,16-20,23-26,35-52,54-59,126,129H2,1-12H3,(H2,127,169)(H2,128,170)(H,136,144)(H,140,182)(H,141,183)(H,142,184)(H,143,185)(H,145,180)(H,146,179)(H,147,191)(H,148,171)(H,149,172)(H,150,173)(H,151,174)(H,152,181)(H,153,194)(H,154,190)(H,155,187)(H,156,198)(H,157,197)(H,158,189)(H,159,195)(H,160,188)(H,161,196)(H,162,192)(H,163,199)(H,164,193)(H,165,186)(H,175,176)(H,177,178)(H,200,201)(H4,130,131,137)(H4,132,133,138)(H4,134,135,139)/t65-,66-,67-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,100-/m0/s1

InChI Key

JFXJPYIEDZSWNF-JWBGUOTLSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)C)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](C(C)C)N

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